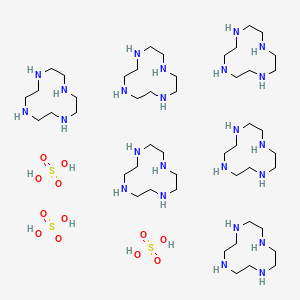
Hexacyclentrisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacyclentrisulfate, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a compound with the molecular formula C12H30N6 · 3H2SO4. It is a cyclic compound containing six nitrogen atoms and three sulfate groups. This compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications .
Métodos De Preparación
Hexacyclentrisulfate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4,7,10,13,16-hexaazacyclooctadecane with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the trisulfate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Hexacyclentrisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and other electrophiles.
Complexation: The compound forms stable complexes with metal ions, which can be used in various applications.
Aplicaciones Científicas De Investigación
Hexacyclentrisulfate has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: This compound is used in various industrial processes, including catalysis and materials science.
Mecanismo De Acción
The mechanism of action of hexacyclentrisulfate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes formed by this compound can facilitate chemical reactions by providing a stable environment for the reactants .
Comparación Con Compuestos Similares
Hexacyclentrisulfate can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Another cyclic compound with nitrogen atoms, but with a different ring size and number of nitrogen atoms.
Pentaethylenehexamine: A linear compound with multiple nitrogen atoms, used in similar applications but with different properties.
Triethylenetetramine: Another linear compound with nitrogen atoms, used in various chemical and industrial applications.
This compound is unique due to its specific ring size and the presence of three sulfate groups, which contribute to its stability and reactivity in forming metal complexes.
Propiedades
Fórmula molecular |
C48H126N24O12S3 |
|---|---|
Peso molecular |
1327.9 g/mol |
Nombre IUPAC |
sulfuric acid;1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/6C8H20N4.3H2O4S/c6*1-2-10-5-6-12-8-7-11-4-3-9-1;3*1-5(2,3)4/h6*9-12H,1-8H2;3*(H2,1,2,3,4) |
Clave InChI |
ZFHCTAGVQGIGOP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


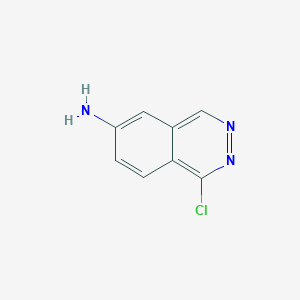
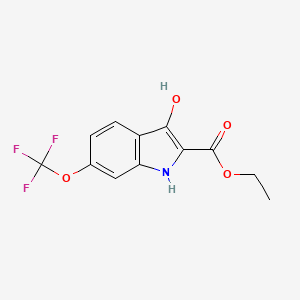

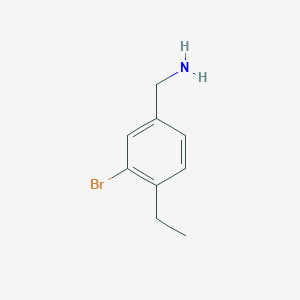
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)


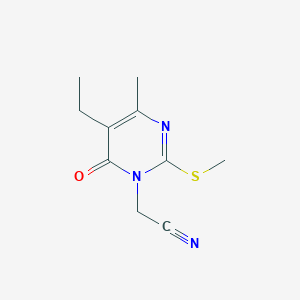
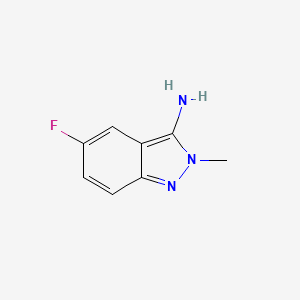
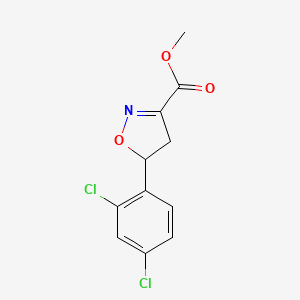
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
